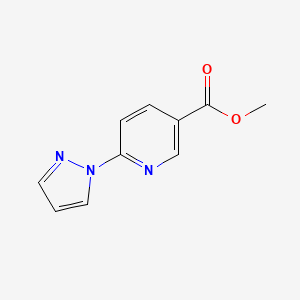

6-(1H-pyrazol-1-yl)nicotinate de méthyle

Vue d'ensemble

Description

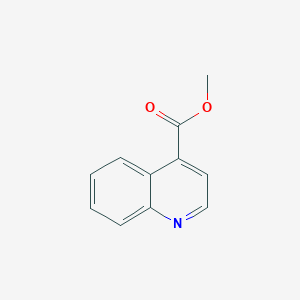

“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 .

Synthesis Analysis

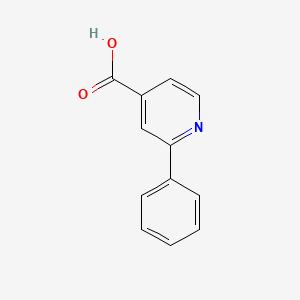

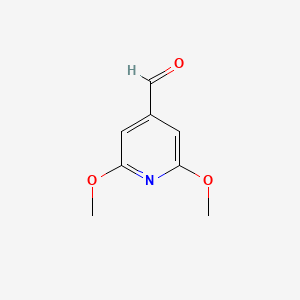

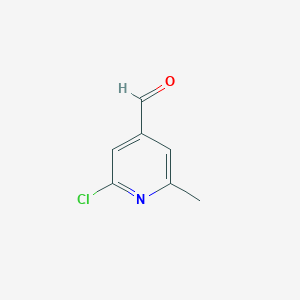

The synthesis of “Methyl 6-(1H-pyrazol-1-yl)nicotinate” involves the reaction of pyrazole with sodium hydride in dimethyl sulfoxide at 0 - 20℃ for 1 hour. This is followed by the addition of Methyl 6-chloronicotinate to the reaction mixture and agitation for 6 hours .Molecular Structure Analysis

The InChI code for “Methyl 6-(1H-pyrazol-1-yl)nicotinate” is 1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 . The InChI Key is ZNCLEEDBRQOXRG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a solid at room temperature . The compound is soluble, with a solubility of 1.69 mg/ml or 0.0083 mol/l .Applications De Recherche Scientifique

Recherche en protéomique

6-(1H-pyrazol-1-yl)nicotinate de méthyle: est utilisé en recherche en protéomique en raison de son potentiel de modification des protéines pour une meilleure analyse. La capacité du composé à interagir avec les structures protéiques peut aider à l'identification et à la quantification des protéines, en particulier dans l'étude des interactions protéine-protéine et des modifications post-traductionnelles .

Catalyse

La partie pyrazole du composé est connue pour son rôle dans la catalyse. Il peut agir comme un ligand, formant des complexes avec des métaux qui sont utilisés comme catalyseurs dans diverses réactions chimiques. Cette application est importante dans les processus industriels où des catalyseurs efficaces et sélectifs sont essentiels .

Applications biomédicales

Dans le domaine biomédical, les dérivés de 6-Pyrazol-1-yl-nicotinate de méthyle ont été explorés pour leur potentiel thérapeutique. Par exemple, ils ont été étudiés comme agents chimiothérapeutiques, en particulier dans le traitement du cancer du côlon, montrant la pertinence du composé en chimie médicinale .

Découverte de médicaments

Ce composé est également un outil précieux dans la découverte de médicaments. Sa structure est propice à la liaison avec des cibles biologiques, ce qui en fait un bon candidat pour le développement de nouveaux médicaments. Il a été impliqué dans la recherche de médicaments ciblant le cancer de la prostate résistant à la castration (CRPC), soulignant son importance dans la recherche pharmaceutique .

Synthèse organique

En synthèse organique, le This compound sert de bloc de construction pour créer des molécules plus complexes. Ses sites réactifs permettent diverses transformations chimiques, conduisant à la synthèse de composés ayant des propriétés désirées pour une application ultérieure .

Science des matériaux

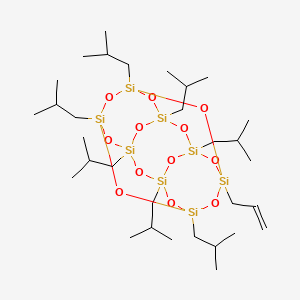

La structure unique du composé le rend approprié pour une utilisation en science des matériaux, en particulier dans le développement de cadres métallo-organiques (MOFs). Ces structures ont des applications dans le stockage, la séparation et la catalyse des gaz, démontrant la polyvalence du composé .

Chimie analytique

6-Pyrazol-1-yl-nicotinate de méthyle: peut être utilisé en chimie analytique comme étalon ou réactif. Sa structure et ses propriétés bien définies permettent des mesures et des calibrations précises dans diverses techniques analytiques .

Recherche sur la sécurité et la manipulation

La recherche sur la sécurité et la manipulation des produits chimiques bénéficie également de ce composé. Comprendre ses propriétés physico-chimiques, telles que la solubilité et la lipophilie, est essentiel pour développer des pratiques sûres d'utilisation et de stockage .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-pyrazol-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCLEEDBRQOXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395801 | |

| Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321533-62-4 | |

| Record name | methyl 6-(1H-pyrazol-1-yl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)